4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazacyclopenta[cd]azulene core: This can be achieved through a series of cyclization reactions.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.
Attachment of the carbothioamide group: This step often involves the reaction of an amine with a thiocarbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE: shares structural similarities with other diazacyclopenta[cd]azulene derivatives.
Other similar compounds: include those with different substituents on the aromatic rings or variations in the functional groups attached to the core structure.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-N~2~-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H28ClN3OS |
---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(2-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3OS/c1-20-7-3-4-9-26(20)33-30(37)29-28(22-12-16-24(36-2)17-13-22)25-8-5-6-18-34-27(19-35(29)31(25)34)21-10-14-23(32)15-11-21/h3-4,7,9-17,19H,5-6,8,18H2,1-2H3,(H,33,37) |
InChI Key |
MYGDFZYYHFVUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.